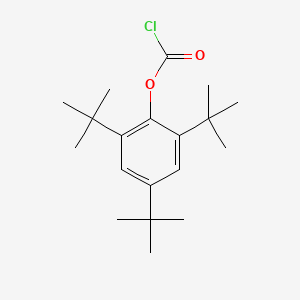
2,4,6-Tri-tert-butylphenyl Chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri-tert-butylphenyl Chloroformate is an organic compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a chloroformate functional group. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which influences its reactivity and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylphenyl Chloroformate typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
2,4,6-Tri-tert-butylphenol+Phosgene→2,4,6-Tri-tert-butylphenyl Chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tri-tert-butylphenyl Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2,4,6-Tri-tert-butylphenol and carbon dioxide.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although the bulky tert-butyl groups provide steric protection, making these reactions less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Tertiary amines, pyridine
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent unwanted side reactions.
Major Products
Carbamates: Formed by reaction with amines
Carbonates: Formed by reaction with alcohols
Thiocarbonates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
2,4,6-Tri-tert-butylphenyl Chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and adhesives due to its ability to form stable linkages with other molecules.
Wirkmechanismus
The mechanism of action of 2,4,6-Tri-tert-butylphenyl Chloroformate involves the nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the desired product. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Lacks the chloroformate group but shares the steric hindrance due to the tert-butyl groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is commonly used as an antioxidant in industrial applications.
2,4-Di-tert-butylphenol: Similar structure with two tert-butyl groups, used in the synthesis of other organic compounds.
Uniqueness
2,4,6-Tri-tert-butylphenyl Chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity and allows for the formation of various derivatives through substitution reactions. The steric hindrance provided by the three tert-butyl groups also makes it a valuable reagent in selective organic synthesis.
Eigenschaften
CAS-Nummer |
4511-21-1 |
|---|---|
Molekularformel |
C19H29ClO2 |
Molekulargewicht |
324.9 g/mol |
IUPAC-Name |
(2,4,6-tritert-butylphenyl) carbonochloridate |
InChI |
InChI=1S/C19H29ClO2/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
BEEYEMLAUCVPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)

![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)

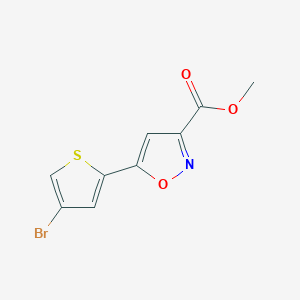
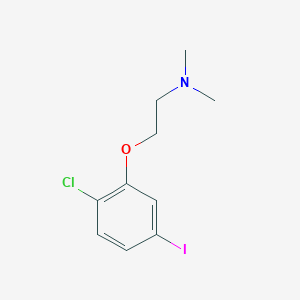

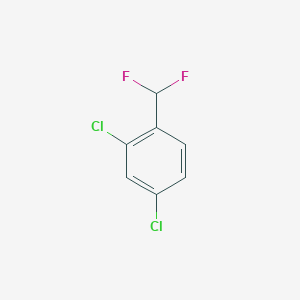
![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)
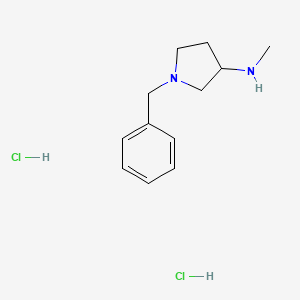
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)
